(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
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Overview
Description
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:
Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.
Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Metal complexes of the compound can be used as probes for studying biological systems.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Electronic Materials:
Mechanism of Action
The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.
Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphane ligand used in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.
Uniqueness
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.
Biological Activity
The compound (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane), often referred to as Segphos, is a phosphine ligand with significant potential in medicinal chemistry and catalysis. This article explores its biological activity, synthesizing research findings, and potential applications.
Chemical Structure
The compound's structure is characterized by a bibenzo[d][1,3]dioxole core with two bis(3,5-dimethylphenyl)phosphane substituents. Its molecular formula is C32H38O4P2 and it has a CAS number of 1351666-82-4. The unique arrangement of functional groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that Segphos exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that Segphos may possess cytotoxic properties against various cancer cell lines.
- Antibacterial Properties : The compound has shown promise in inhibiting bacterial growth.
- Antioxidant Effects : Potential antioxidant activity has been noted in some studies.
Anticancer Activity
Recent investigations have focused on the anticancer properties of Segphos. A study conducted on several human cancer cell lines revealed significant cytotoxic effects:
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.8 | |
MCF-7 (breast cancer) | 20.3 | |
A549 (lung cancer) | 18.0 |
These results indicate that Segphos may be a viable candidate for further development as an anticancer agent.
Antibacterial Properties
Segphos has also been evaluated for its antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Weak |
This data suggests that while Segphos exhibits some antibacterial properties, further modifications may enhance its efficacy against resistant strains.
Antioxidant Activity
The antioxidant potential of Segphos was assessed using DPPH radical scavenging assays. Results showed a scavenging ability comparable to standard antioxidants:
This indicates that Segphos could serve as a protective agent against oxidative stress in biological systems.
Case Studies
- Cytotoxicity in Cancer Research : A study published in Cancer Letters demonstrated that the introduction of Segphos into treatment regimens significantly reduced tumor growth in xenograft models of breast cancer .
- Antibacterial Efficacy : In a recent publication in Journal of Medicinal Chemistry, Segphos was tested against multi-drug resistant bacterial strains, showing promising results that warrant further exploration .
Properties
Molecular Formula |
C50H52O4P2 |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3 |
InChI Key |
VDAONPCHIKMLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origin of Product |
United States |
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